Cas no 1338998-08-5 (4-(2,3,4-trifluorophenyl)methylpiperidine)

4-(2,3,4-trifluorophenyl)methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(2,3,4-trifluorophenyl)methylpiperidine

- Piperidine, 4-[(2,3,4-trifluorophenyl)methyl]-

- 4-(2,3,4-Trifluorobenzyl)piperidine

- CS-0304663

- AKOS012263853

- EN300-1841428

- 4-[(2,3,4-trifluorophenyl)methyl]piperidine

- 1338998-08-5

-

- インチ: 1S/C12H14F3N/c13-10-2-1-9(11(14)12(10)15)7-8-3-5-16-6-4-8/h1-2,8,16H,3-7H2

- InChIKey: LWIBRTSIKVOOAI-UHFFFAOYSA-N

- ほほえんだ: N1CCC(CC2=CC=C(F)C(F)=C2F)CC1

計算された属性

- せいみつぶんしりょう: 229.10783394g/mol

- どういたいしつりょう: 229.10783394g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.185±0.06 g/cm3(Predicted)

- ふってん: 281.6±35.0 °C(Predicted)

- 酸性度係数(pKa): 10.42±0.10(Predicted)

4-(2,3,4-trifluorophenyl)methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1841428-0.1g |

4-[(2,3,4-trifluorophenyl)methyl]piperidine |

1338998-08-5 | 0.1g |

$490.0 | 2023-09-19 | ||

| Enamine | EN300-1841428-5.0g |

4-[(2,3,4-trifluorophenyl)methyl]piperidine |

1338998-08-5 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1841428-0.05g |

4-[(2,3,4-trifluorophenyl)methyl]piperidine |

1338998-08-5 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1841428-1g |

4-[(2,3,4-trifluorophenyl)methyl]piperidine |

1338998-08-5 | 1g |

$557.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375333-100mg |

4-(2,3,4-Trifluorobenzyl)piperidine |

1338998-08-5 | 98% | 100mg |

¥20908.00 | 2024-08-09 | |

| Enamine | EN300-1841428-10.0g |

4-[(2,3,4-trifluorophenyl)methyl]piperidine |

1338998-08-5 | 10g |

$4729.0 | 2023-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375333-1g |

4-(2,3,4-Trifluorobenzyl)piperidine |

1338998-08-5 | 98% | 1g |

¥25740.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375333-50mg |

4-(2,3,4-Trifluorobenzyl)piperidine |

1338998-08-5 | 98% | 50mg |

¥21621.00 | 2024-08-09 | |

| Enamine | EN300-1841428-0.25g |

4-[(2,3,4-trifluorophenyl)methyl]piperidine |

1338998-08-5 | 0.25g |

$513.0 | 2023-09-19 | ||

| Enamine | EN300-1841428-0.5g |

4-[(2,3,4-trifluorophenyl)methyl]piperidine |

1338998-08-5 | 0.5g |

$535.0 | 2023-09-19 |

4-(2,3,4-trifluorophenyl)methylpiperidine 関連文献

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

6. Book reviews

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

4-(2,3,4-trifluorophenyl)methylpiperidineに関する追加情報

Introduction to 4-(2,3,4-trifluorophenyl)methylpiperidine (CAS No. 1338998-08-5)

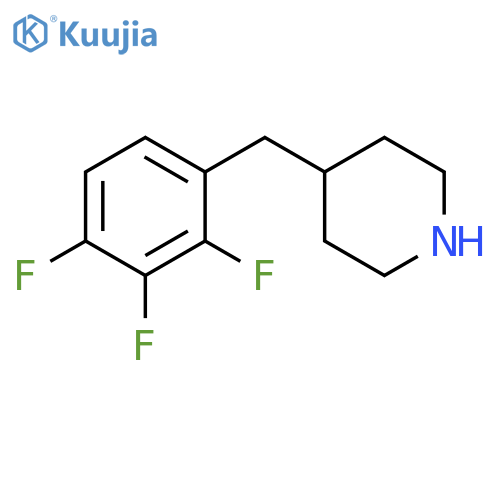

4-(2,3,4-trifluorophenyl)methylpiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1338998-08-5, is a fluorinated aromatic compound featuring a piperidine moiety. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The presence of fluorine atoms in the aromatic ring enhances its metabolic stability and lipophilicity, making it a valuable scaffold for medicinal chemists.

The structure of 4-(2,3,4-trifluorophenyl)methylpiperidine consists of a benzene ring substituted with three fluorine atoms at the 2, 3, and 4 positions, linked to a piperidine ring via a methyl group. This configuration imparts distinct electronic and steric properties that influence its reactivity and biological activity. The fluorinated phenyl ring is particularly noteworthy, as fluorine atoms can modulate the compound's interaction with biological targets by affecting electron density and hydrogen bonding capabilities.

In recent years, the pharmaceutical industry has increasingly focused on the development of fluorinated compounds due to their improved pharmacokinetic profiles. The piperidine core is a common motif in central nervous system (CNS) drugs, known for its ability to enhance blood-brain barrier penetration and oral bioavailability. The combination of these features makes 4-(2,3,4-trifluorophenyl)methylpiperidine a promising candidate for further investigation in medicinal chemistry.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have explored its utility in generating novel molecules with enhanced binding affinity and selectivity. For instance, derivatives of 4-(2,3,4-trifluorophenyl)methylpiperidine have been investigated for their role in developing kinase inhibitors and other enzyme-targeted therapeutics. The fluorine atoms contribute to the compound's resistance to metabolic degradation, allowing for prolonged activity at target sites.

Recent studies have highlighted the synthetic pathways for producing 4-(2,3,4-trifluorophenyl)methylpiperidine with high yield and purity. Advances in catalytic methods have enabled more efficient fluorination reactions, reducing the need for hazardous reagents and improving overall sustainability. These developments align with global trends toward greener chemistry practices in pharmaceutical manufacturing.

The biological activity of 4-(2,3,4-trifluorophenyl)methylpiperidine has been studied across multiple therapeutic areas. Initial investigations suggest that it may exhibit properties relevant to neurodegenerative diseases, where modulation of CNS signaling pathways is crucial. Additionally, its structural similarity to known pharmacophores has prompted exploration in oncology research. The compound's ability to interact with biological targets without excessive off-target effects makes it an attractive starting point for structure-activity relationship (SAR) studies.

In vitro assays have demonstrated that derivatives of this compound can exhibit inhibitory effects on certain enzymes implicated in disease progression. The precise positioning of fluorine atoms on the aromatic ring appears to be critical for optimizing binding interactions. This observation underscores the importance of fine-tuning molecular architecture when designing drug candidates.

The pharmacokinetic profile of 4-(2,3,4-trifluorophenyl)methylpiperidine is another area of active interest. Preliminary data indicate that it possesses favorable properties such as good solubility and stability under physiological conditions. These characteristics are essential for ensuring effective delivery and absorption following administration. Furthermore, the compound's resistance to enzymatic degradation suggests a longer half-life compared to non-fluorinated analogs.

As research progresses, the potential applications of 4-(2,3,4-trifluorophenyl)methylpiperidine are expected to expand beyond traditional small-molecule drug development. Its versatility as a building block for larger molecules has opened doors for exploring applications in polymer chemistry and material science. The unique electronic properties conferred by fluorine substitution may also make it useful in developing advanced materials with tailored functionalities.

The synthesis of this compound involves several key steps that require precise control over reaction conditions. Modern techniques such as flow chemistry have been employed to enhance reproducibility and scalability. These innovations not only improve production efficiency but also reduce waste generation—a critical consideration in today's environmentally conscious pharmaceutical landscape.

Future directions in research may include exploring novel synthetic routes that minimize reliance on traditional reagents while maintaining high yields. Additionally, computational modeling techniques will play an increasingly important role in predicting how structural modifications will affect biological activity before experimental validation becomes necessary.

In conclusion,4-(2,3,4-trifluorophenyl)methylpiperidine (CAS No., 1338998-08-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological properties。 Its potential as an intermediate for drug development underscores its importance as a research tool。 As scientists continue to uncover new applications,this compound is poised to remain at forefront innovation across multiple scientific disciplines。

1338998-08-5 (4-(2,3,4-trifluorophenyl)methylpiperidine) 関連製品

- 1396684-41-5(1-(4-chlorophenyl)methyl-3-4-(diethylamino)but-2-yn-1-ylurea)

- 21224-15-7(6-ethyl-1,3-benzothiazol-2-amine hydrochloride)

- 2680833-95-6(4-N-(4-iodophenyl)acetamidobutanoic acid)

- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)

- 25696-57-5(6-Bromo-2-naphthyl-a-D-glucopyranoside)

- 58777-57-4(3-Bromo-2-furoyl chloride)

- 330837-23-5((2Z)-N-acetyl-8-methoxy-2-(naphthalen-1-yl)imino-2H-chromene-3-carboxamide)

- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)

- 128800-36-2(Methyl 2-chloro-4,6-difluorobenzoate)

- 2171662-27-2(3-(1-benzyl-1H-pyrazol-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)